molecular formula C14H17FN2O3S B2567413 3-fluoro-N-[1-(prop-2-enoyl)piperidin-3-yl]benzene-1-sulfonamide CAS No. 2093833-83-9

3-fluoro-N-[1-(prop-2-enoyl)piperidin-3-yl]benzene-1-sulfonamide

Cat. No.: B2567413
CAS No.: 2093833-83-9
M. Wt: 312.36
InChI Key: VRNXEVRTMXGLGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a facile route using piperidine-4-carboxylic acid , 1,3-difluorobenzene , and various halogen derivatives. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times . Further studies on the synthetic pathway and optimization are warranted.


Molecular Structure Analysis

The molecular formula of this compound is C~9~H~8~FNO~2~S . It contains a benzene ring , a piperidine ring , and a sulfonamide group . The fluorine substitution at the 3-position of the benzene ring adds to its uniqueness .


Physical And Chemical Properties Analysis

Properties

IUPAC Name

3-fluoro-N-(1-prop-2-enoylpiperidin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3S/c1-2-14(18)17-8-4-6-12(10-17)16-21(19,20)13-7-3-5-11(15)9-13/h2-3,5,7,9,12,16H,1,4,6,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNXEVRTMXGLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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